N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzothiazole moiety with a piperazine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by its coupling with a piperazine derivative. The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide: shares structural similarities with other benzothiazole and piperazine derivatives.
Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Piperazine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer enhanced biological activity and selectivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates a benzothiazole moiety with a piperazine ring, suggesting a diverse range of biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Characteristics
Property | Details |
---|---|
Molecular Formula | C22H26N4O2S |
Molecular Weight | 410.5 g/mol |
IUPAC Name | N-(2,3-dimethylphenyl)-2-[4-[(3-oxo-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl]acetamide |
InChI Key | XVYHWQFWVPORJJ-UHFFFAOYSA-N |
The compound's structure includes a dimethylphenyl group and a piperazine derivative linked to a benzothiazole unit, which may contribute to its biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to benzothiazoles. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain benzothiazole derivatives exhibit cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The benzothiazole moiety may interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity : The piperazine ring enhances the compound's binding affinity and selectivity towards molecular targets involved in cancer progression.
Antitubercular Activity
Benzothiazole derivatives have also been explored for their antitubercular properties. A recent study reported that certain compounds exhibited effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 6.25 mg/mL to 12.5 mg/mL . This suggests that this compound may possess similar antitubercular potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzothiazole Intermediate : The initial step involves synthesizing the benzothiazole structure.
- Coupling with Piperazine : The intermediate is then coupled with a piperazine derivative.
- Final Acylation : The final step includes acylating the piperazine nitrogen to form the complete structure under controlled conditions.
In Vitro Studies
A study evaluating the antiproliferative effects of benzothiazole derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against several cancer cell lines. For example:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 12.5 |
CaCo-2 | 15.0 |
MDA-MB-231 | 10.0 |
These results indicate that modifications in the structure can significantly influence biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer pathways. These studies suggest that the compound may effectively inhibit key enzymes associated with tumor growth .
Properties
Molecular Formula |
C22H26N4O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[(3-oxo-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H26N4O2S/c1-16-6-5-8-19(17(16)2)23-21(27)14-24-10-12-25(13-11-24)15-26-22(28)18-7-3-4-9-20(18)29-26/h3-9H,10-15H2,1-2H3,(H,23,27) |
InChI Key |
XVYHWQFWVPORJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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